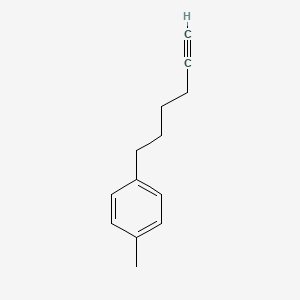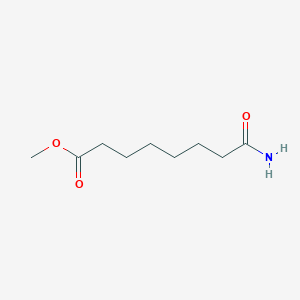
Methyl 8-amino-8-oxooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-amino-8-oxooctanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of octanoic acid, featuring both an amino group and a keto group on the eighth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 8-amino-8-oxooctanoate can be synthesized through several methods. One common approach involves the reaction of methyl 8-oxooctanoate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out at elevated temperatures and pressures to facilitate the formation of the amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure reactors and continuous flow systems to ensure efficient conversion of the starting materials to the desired product. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-amino-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of methyl 8-amino-8-hydroxyoctanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Methyl 8-oxo-8-oxooctanoate.
Reduction: Methyl 8-amino-8-hydroxyoctanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 8-amino-8-oxooctanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 8-amino-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The amino and keto groups allow the compound to participate in various biochemical reactions, including enzyme catalysis and protein binding. These interactions can modulate cellular processes and influence metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 8-oxooctanoate: Lacks the amino group but shares the keto group.
8-Aminooctanoic acid: Contains an amino group but lacks the ester functionality.
Methyl 8-anilino-8-oxooctanoate: Contains an anilino group instead of an amino group.
Uniqueness
Methyl 8-amino-8-oxooctanoate is unique due to the presence of both an amino group and a keto group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
123865-74-7 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
methyl 8-amino-8-oxooctanoate |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H2,10,11) |
Clave InChI |
BQBYSJGILRBPLC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


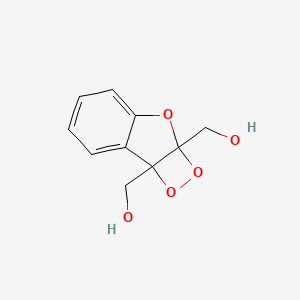

![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
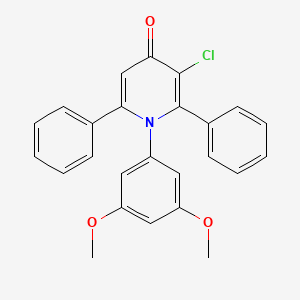
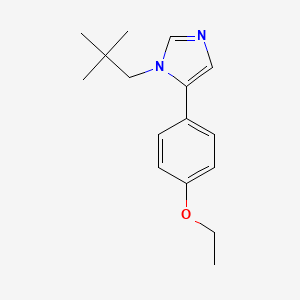

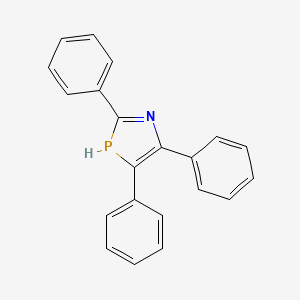
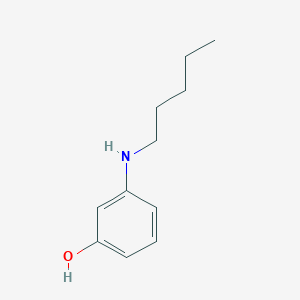
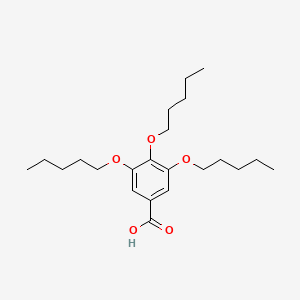
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)
